N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a synthetic organic compound characterized by the presence of fluorine, sulfonyl, and nitro functional groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common method includes:
Nitration: Starting with 3-fluoroaniline, the compound undergoes nitration to introduce the nitro group at the 3-position.
Sulfonylation: The nitro-substituted aniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.
Amidation: Finally, the sulfonylated nitroaniline is coupled with glycine or its derivatives under amide bond-forming conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas.
Nucleophilic Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products:
Aminated Derivatives: Reduction of the nitro group yields the corresponding amine.
Substituted Derivatives: Nucleophilic substitution can introduce various functional groups at the fluorine position.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.
Biological Probes: Used in the development of probes for studying enzyme activity and protein interactions.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can significantly alter its electronic properties and reactivity compared to its chloro and bromo analogs.
- Reactivity: Fluorine’s high electronegativity and small size can lead to different reactivity patterns, particularly in nucleophilic substitution reactions.
- Biological Activity: The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its halogenated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5S/c1-25(23,24)18(13-6-3-7-14(9-13)19(21)22)10-15(20)17-12-5-2-4-11(16)8-12/h2-9H,10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCZYEASYBCFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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